ethyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Ethyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a synthetic organic compound featuring a chromene core fused with a benzoate ester and a carbamoyl-substituted aryl group. Its structure includes:
- A 2H-chromen-2-ylidene backbone, providing planar aromaticity.
- A (2Z)-configuration at the imine bond, critical for stereochemical stability.
- A 2-methylphenyl carbamoyl substituent at position 3 of the chromene ring.
- An ethyl benzoate group linked via an amino bridge at position 3 of the benzene ring.
Properties
IUPAC Name |
ethyl 3-[[3-[(2-methylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-3-31-26(30)19-11-8-12-20(15-19)27-25-21(16-18-10-5-7-14-23(18)32-25)24(29)28-22-13-6-4-9-17(22)2/h4-16H,3H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLHSBPFLPBMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound that belongs to the class of chromenyl derivatives. Its unique structure, characterized by multiple functional groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Ethyl ester group
- Amino group
- Carbamoyl substituent
- Chromene moiety
This combination of functional groups is expected to contribute to its reactivity and biological properties, making it a candidate for further research in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Chromene Core : Utilizing condensation reactions to create the chromene structure.
- Introduction of Functional Groups : Employing amination and esterification techniques to incorporate the amino and ethyl ester functionalities.
- Purification : Techniques such as recrystallization or chromatography to achieve high purity.
Biological Activity
Preliminary studies suggest that this compound may exhibit significant biological activities, including:
Anticancer Activity
Research indicates that compounds containing chromenyl structures often show cytotoxic effects against various cancer cell lines. For instance, studies on structurally related compounds have demonstrated selective cytotoxicity against oral tumor cell lines while sparing normal human cells, suggesting tumor-specific action .
Antimicrobial Properties
Compounds with similar structural motifs have been evaluated for their antimicrobial effects. For example, derivatives have shown activity against mycobacterial species, indicating potential applications in treating infections caused by resistant strains .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation or microbial survival.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.
Case Studies
- Cytotoxicity Against Oral Tumor Cell Lines : A study comparing the cytotoxic effects of various chromenyl derivatives found that certain compounds exhibited significant activity against HSC-2 and HSG cell lines, with IC50 values indicating effective concentrations for inducing cell death .
- Antimycobacterial Activity : In vitro screening revealed that certain derivatives showed higher activity against Mycobacterium avium compared to standard treatments, highlighting their potential as novel therapeutic agents .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to CAS 1327176-09-7.
Structural and Electronic Differences
4-Chlorophenyl Group: The electron-withdrawing chlorine atom increases the compound’s electrophilicity, making it more reactive in nucleophilic environments. This could enhance interactions with biological receptors or catalysts . Furan-2-ylmethyl Group: The oxygen-rich furan moiety enhances hydrogen-bonding capacity, which may improve solubility in aqueous media compared to purely aromatic substituents .
Synthesis Pathways :
- While direct synthesis data for the target compound is unavailable, analogs like the 4-chlorophenyl derivative are synthesized via nucleophilic substitution (e.g., using ethyl chloroformate) and condensation reactions under reflux conditions .
- The furan-containing analog (CAS 1327183-26-5) likely involves carbamoylation of a furan-methylamine intermediate, followed by imine formation with ethyl benzoate precursors .
Spectral and Analytical Insights
1H-NMR Profiles :
- The 2-methylphenyl group in the target compound would exhibit a singlet at δ ~2.3 ppm for the methyl protons, distinct from the absence of aliphatic protons in the 4-chlorophenyl analog .
- Aromatic protons in all analogs appear in the δ 7.5–8.2 ppm range , but substitution patterns (e.g., para-chloro vs. ortho-methyl) shift specific peaks due to electronic effects .
Crystallography :
- Structural confirmation of such compounds often relies on SHELX software (e.g., SHELXL for refinement), which is widely used for small-molecule crystallography despite limitations in handling twinned macromolecular data .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Condensation of o-hydroxyacetophenone derivatives with ethyl oxalate using sodium ethoxide as a base, followed by carbamoylation with 2-methylphenyl isocyanate .
- Route 2 : Reaction of o-hydroxypropanophenone with ethoxalyl chloride in pyridine to form the chromene backbone, followed by coupling with 3-aminobenzoate derivatives .
- Key Variables : Temperature (60–80°C for condensation), solvent polarity (pyridine vs. ethanol), and stoichiometry of carbamoylation agents.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves 60–75% yield .
Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration of the chromen-2-ylidene moiety?
- Methodology :
- NMR : Distinct NOE correlations between the chromene proton (δ ~6.8 ppm) and the adjacent carbamoyl group confirm the Z-configuration .
- UV-Vis : Absorption maxima at 350–370 nm (π→π* transitions) align with planar chromene systems in the Z-form .
- X-ray Crystallography : Definitive proof of geometry; however, requires high-quality single crystals, which may be challenging to obtain .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data regarding the compound’s tautomeric stability?
- Methodology :
- DFT Calculations : Compare energy minima of keto-enol tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Experimental Validation : Variable-temperature NMR (VT-NMR) in DMSO-d6 to monitor tautomeric shifts (e.g., δ 10.2 ppm for enol OH) .
- Contradiction Analysis : Discrepancies between computational and experimental results may arise from solvent effects or crystal packing forces .
Q. What strategies mitigate side reactions during the carbamoylation step in large-scale synthesis?
- Methodology :
- Controlled Reagent Addition : Slow addition of 2-methylphenyl isocyanate (0.5 eq/h) to avoid exothermic dimerization.
- Catalytic Suppression : Use of DMAP (4-dimethylaminopyridine, 5 mol%) to enhance regioselectivity .
- Byproduct Analysis : LC-MS monitoring detects urea derivatives (m/z ~320) from excess isocyanate; adjust stoichiometry accordingly .
Q. How does the compound’s electronic structure influence its binding affinity in kinase inhibition assays?
- Methodology :
- SAR Studies : Modify substituents on the benzoate (e.g., electron-withdrawing groups at position 3) and compare IC50 values against kinase panels.
- Docking Simulations : AutoDock Vina predicts binding poses in ATP-binding pockets; validate with mutagenesis (e.g., Kd changes in VEGFR2 mutants) .
- Electrostatic Potential Maps : Mulliken charges on the chromene nitrogen correlate with hydrogen-bonding interactions in co-crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
